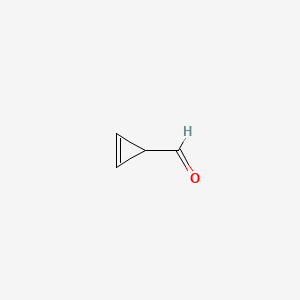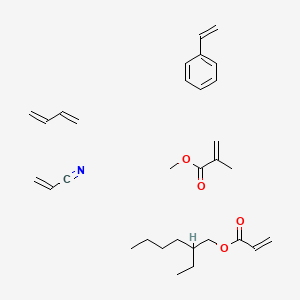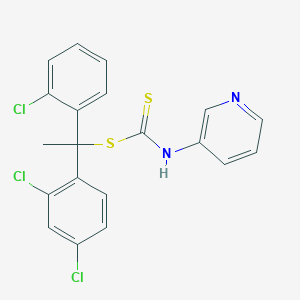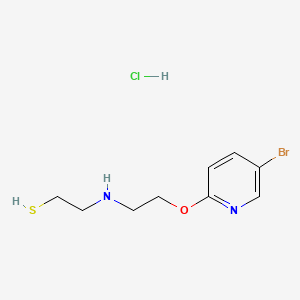
4,5-Dichloro-alpha-(((1-methylethyl)amino)methyl)-2-thiophenemethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4,5-Dichloro-alpha-(((1-methylethyl)amino)methyl)-2-thiophenemethanol” is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene compounds are known for their aromatic properties and are widely used in various chemical and pharmaceutical applications. The presence of chlorine atoms and an amino group in the structure suggests potential biological activity and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “4,5-Dichloro-alpha-(((1-methylethyl)amino)methyl)-2-thiophenemethanol” typically involves multi-step organic reactions. A common synthetic route may include:
Halogenation: Introduction of chlorine atoms to the thiophene ring.
Aminomethylation: Addition of the amino group to the thiophene ring.
Alcohol Formation: Introduction of the hydroxyl group to form the methanol derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Common techniques include:
Catalytic Reactions: Use of catalysts to enhance reaction rates.
Purification: Techniques such as distillation, crystallization, and chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
“4,5-Dichloro-alpha-(((1-methylethyl)amino)methyl)-2-thiophenemethanol” can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the chlorine atoms to hydrogen.
Substitution: Replacement of the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reagents: Such as nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a dechlorinated thiophene derivative.
Substitution: Formation of a substituted thiophene derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying biological processes.
Medicine: As a potential pharmaceutical agent with therapeutic properties.
Industry: As an intermediate in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of “4,5-Dichloro-alpha-(((1-methylethyl)amino)methyl)-2-thiophenemethanol” involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The presence of chlorine atoms and an amino group may enhance its binding affinity and specificity. The compound may exert its effects through:
Inhibition: Blocking the activity of specific enzymes or receptors.
Activation: Enhancing the activity of specific enzymes or receptors.
Modulation: Altering the expression of specific genes or proteins.
Vergleich Mit ähnlichen Verbindungen
“4,5-Dichloro-alpha-(((1-methylethyl)amino)methyl)-2-thiophenemethanol” can be compared with other thiophene derivatives, such as:
Thiophene-2-carboxylic acid: Known for its use in organic synthesis.
2-Aminothiophene: Known for its biological activity.
2,5-Dichlorothiophene: Known for its use in the synthesis of agrochemicals.
The uniqueness of “this compound” lies in its specific substitution pattern, which may confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
38450-47-4 |
|---|---|
Molekularformel |
C9H13Cl2NOS |
Molekulargewicht |
254.18 g/mol |
IUPAC-Name |
1-(4,5-dichlorothiophen-2-yl)-2-(propan-2-ylamino)ethanol |
InChI |
InChI=1S/C9H13Cl2NOS/c1-5(2)12-4-7(13)8-3-6(10)9(11)14-8/h3,5,7,12-13H,4H2,1-2H3 |
InChI-Schlüssel |
ODIXQEOGUCVTLK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NCC(C1=CC(=C(S1)Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


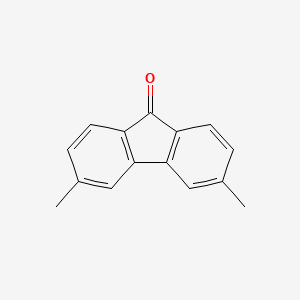
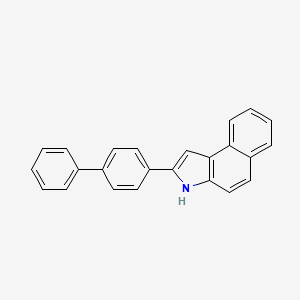
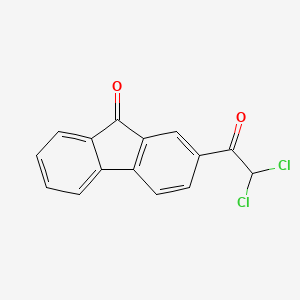
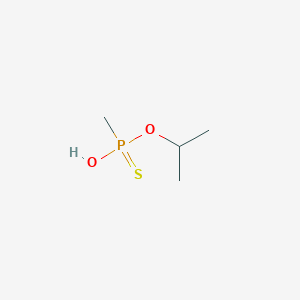
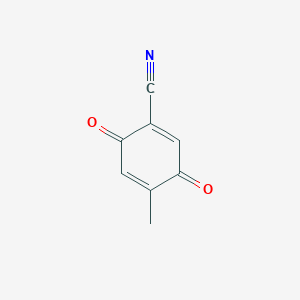
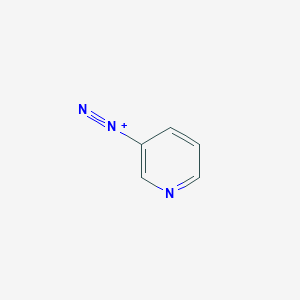
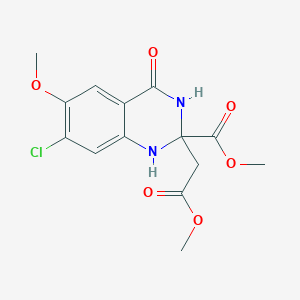
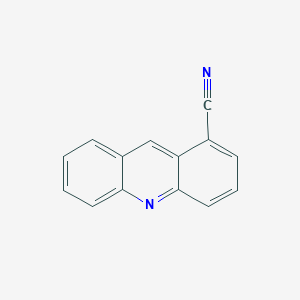
![4-Methoxy-5-methyl-7-oxo-7H-furo[3,2-g][1]benzopyran-6-carbonitrile](/img/structure/B14673277.png)
